molecular formula C10H11N3O3 B13539475 5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B13539475
M. Wt: 221.21 g/mol
InChI Key: FCPWYFVWHLLZRM-UHFFFAOYSA-N
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Description

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base . This intermediate is then reacted with formic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methylpyrazole: A precursor in the synthesis of the target compound.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar reactivity.

    5-Methyl-3-phenyl-1H-pyrazol-1-yl: A compound with a similar pyrazole ring structure.

Uniqueness

5-Ethyl-3-(1-methyl-1h-pyrazol-4-yl)isoxazole-4-carboxylic acid is unique due to its combination of pyrazole and isoxazole rings, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-ethyl-3-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-3-7-8(10(14)15)9(12-16-7)6-4-11-13(2)5-6/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

FCPWYFVWHLLZRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

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